molecular formula C16H15NO5 B4068506 Ethyl 2-(4-nitrophenoxy)-2-phenylacetate

Ethyl 2-(4-nitrophenoxy)-2-phenylacetate

Cat. No.: B4068506
M. Wt: 301.29 g/mol
InChI Key: FHEPVRHSGNBABY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenoxy)-2-phenylacetate is an organic compound characterized by its aromatic structure, which includes both nitrophenoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-nitrophenoxy)-2-phenylacetate typically involves a phase-transfer catalysis method. One common route includes the reaction of p-nitrophenol with ethyl 2-bromoacetate in the presence of a mild solid base, such as anhydrous potassium carbonate. This reaction is often carried out under sonication conditions, which involve the use of ultrasonic waves to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using batch reactors equipped with reflux condensers. The reaction is maintained at a controlled temperature, typically around 50°C, and monitored using gas chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-nitrophenoxy)-2-phenylacetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products:

    Reduction: Ethyl 2-(4-aminophenoxy)-2-phenylacetate.

    Substitution: 2-(4-nitrophenoxy)-2-phenylacetic acid.

Scientific Research Applications

Ethyl 2-(4-nitrophenoxy)-2-phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-nitrophenoxy)-2-phenylacetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group .

Comparison with Similar Compounds

    Ethyl 2-(4-aminophenoxy)-2-phenylacetate: A reduced form of the compound.

    2-(4-nitrophenoxy)-2-phenylacetic acid: A hydrolyzed form of the compound.

Uniqueness: Ethyl 2-(4-nitrophenoxy)-2-phenylacetate is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-(4-nitrophenoxy)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-2-21-16(18)15(12-6-4-3-5-7-12)22-14-10-8-13(9-11-14)17(19)20/h3-11,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEPVRHSGNBABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of cesium carbonate (2.51 g, 7.70 mmol) in DMF (30 mL) was added 4-nitrophenol(1.07 g, 7.70 mmol). After stirring at room temperature under argon for 30 minutes, ethyl-alpha-bromophenylacetate (1.70 g, 7.00 mmol) was added to the suspension and the resulting mixture was stirred at room temperature overnight. The reaction was then quenched with water and extracted with EtOAc. The organic extracts were washed with water, brine, and dried over Na2SO4. After removing the solvent under reduced pressure, the crude product was used in the next reaction without further purification. 1H NMR (400 MHz, CDC3) δ8.20 (d, 2H) 7.60-7.37 (m, 5H), 7.05 (d, 2H), 5.70 (s, 1H), 4.20 (m, 2H), 1.22 (t, 3H). MH+ 303.
Name
cesium carbonate
Quantity
2.51 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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